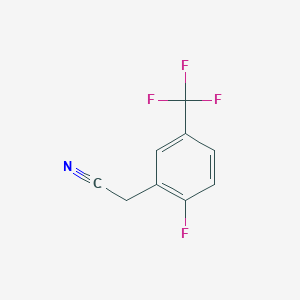

2-Fluoro-5-(Trifluoromethyl)Phenylacetonitrile

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-[2-fluoro-5-(trifluoromethyl)phenyl]acetonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5F4N/c10-8-2-1-7(9(11,12)13)5-6(8)3-4-14/h1-2,5H,3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UTHSCSXLGDJQGQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C(F)(F)F)CC#N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5F4N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10372169 | |

| Record name | 2-Fluoro-5-(Trifluoromethyl)Phenylacetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10372169 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

220227-59-8 | |

| Record name | 2-Fluoro-5-(Trifluoromethyl)Phenylacetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10372169 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 220227-59-8 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide on 2-Fluoro-5-(Trifluoromethyl)Phenylacetonitrile (CAS 220227-59-8)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-Fluoro-5-(Trifluoromethyl)Phenylacetonitrile, a key intermediate in modern medicinal chemistry. This document details its chemical and physical properties, provides a detailed experimental protocol for its synthesis, and explores its significant application in the synthesis of the PARP inhibitor, Niraparib. Furthermore, this guide elucidates the mechanism of action of Niraparib through the PARP inhibition signaling pathway, offering valuable insights for researchers in oncology and drug discovery.

Chemical and Physical Properties

This compound is a substituted aromatic nitrile that serves as a valuable building block in the synthesis of complex organic molecules. Its chemical structure, featuring both a fluorine atom and a trifluoromethyl group, imparts unique electronic properties and metabolic stability to the parent molecule and its derivatives.[1]

| Property | Value |

| CAS Number | 220227-59-8 |

| Molecular Formula | C₉H₅F₄N |

| Molecular Weight | 203.14 g/mol |

| IUPAC Name | 2-[2-fluoro-5-(trifluoromethyl)phenyl]acetonitrile |

| Synonyms | 2-Fluoro-5-(trifluoromethyl)benzyl cyanide |

| Calculated LogP | 2.91 |

| Topological Polar Surface Area (TPSA) | 23.79 Ų |

| Boiling Point | 209.6 °C at 760 mmHg |

| Flash Point | 94.2 °C |

Experimental Protocols

Synthesis of this compound

A common and effective method for the synthesis of this compound is through the nucleophilic substitution of 2-fluoro-5-(trifluoromethyl)benzyl bromide with a cyanide salt. The following protocol is a representative example of this transformation.

Materials:

-

2-Fluoro-5-(trifluoromethyl)benzyl bromide

-

Sodium cyanide (NaCN) or Potassium cyanide (KCN)

-

Ethanol

-

Water

-

Diethyl ether

-

Anhydrous potassium carbonate

Procedure:

-

A mixture of 2-fluoro-5-(trifluoromethyl)benzyl bromide (1 equivalent), potassium cyanide (1.8 equivalents), water (approximately 2 volumes relative to the bromide), and absolute ethanol (approximately 8 volumes relative to the bromide) is prepared in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.

-

The reaction mixture is stirred and heated under reflux for approximately 20 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is cooled to room temperature and diluted with a significant volume of water (approximately 50 volumes relative to the initial bromide).

-

The aqueous mixture is then extracted with diethyl ether (e.g., 3 x 10 volumes).

-

The combined organic extracts are dried over anhydrous potassium carbonate.

-

The drying agent is removed by filtration, and the solvent is evaporated under reduced pressure to yield the crude product.

-

Purification of the crude this compound is achieved by vacuum distillation to afford the final product.[2]

Application in Drug Development: Synthesis of Niraparib

This compound is a crucial intermediate in the synthesis of Niraparib, a potent and selective poly(ADP-ribose) polymerase (PARP) inhibitor used in the treatment of various cancers, particularly ovarian and breast cancer.[1][3] The synthesis involves the reaction of this compound with other building blocks to construct the final complex structure of the drug.

Below is a simplified workflow illustrating the integration of this compound in the synthesis of Niraparib.

Signaling Pathway: PARP Inhibition by Niraparib

Niraparib exerts its therapeutic effect by inhibiting the poly(ADP-ribose) polymerase (PARP) enzyme, which plays a critical role in the repair of single-strand DNA breaks (SSBs) through the base excision repair (BER) pathway.[4][5]

In cancer cells with mutations in the BRCA1 or BRCA2 genes, the homologous recombination (HR) pathway for repairing double-strand DNA breaks (DSBs) is deficient.[4] These cells become heavily reliant on the PARP-mediated BER pathway to maintain genomic integrity.

When Niraparib is administered, it inhibits PARP, leading to the accumulation of unrepaired SSBs. During DNA replication, these SSBs are converted into more lethal DSBs. In BRCA-deficient cancer cells, the inability to repair these DSBs via the compromised HR pathway leads to genomic instability, cell cycle arrest, and ultimately apoptosis (programmed cell death). This mechanism of action is an example of synthetic lethality, where the combination of two non-lethal defects (BRCA mutation and PARP inhibition) results in cell death.[4][6]

The following diagram illustrates the PARP inhibition signaling pathway and the mechanism of action of Niraparib.

References

- 1. Synthesis of Niraparib, a cancer drug candidate — Mathematical, Physical and Life Sciences Division [mpls.ox.ac.uk]

- 2. 2-(TRIFLUOROMETHYL)PHENYLACETONITRILE synthesis - chemicalbook [chemicalbook.com]

- 3. Niraparib synthesis - chemicalbook [chemicalbook.com]

- 4. What is the mechanism of Niraparib Tosylate? [synapse.patsnap.com]

- 5. urology-textbook.com [urology-textbook.com]

- 6. pubs.acs.org [pubs.acs.org]

physicochemical properties of 2-Fluoro-5-(Trifluoromethyl)Phenylacetonitrile

An In-depth Technical Guide to the Physicochemical Properties of 2-Fluoro-5-(Trifluoromethyl)Phenylacetonitrile

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physicochemical properties of this compound, a fluorinated organic compound with potential applications in the pharmaceutical and agrochemical industries.[1] The unique combination of a fluorine atom and a trifluoromethyl group on the phenylacetonitrile backbone imparts distinct chemical characteristics that influence its stability, solubility, and biological interactions.[1] This document summarizes key physicochemical data, outlines relevant experimental methodologies for their determination, and presents logical workflows and structure-property relationships through detailed diagrams.

Chemical Identity

This compound is systematically named 2-[2-fluoro-5-(trifluoromethyl)phenyl]acetonitrile.[1][2] It is registered under CAS number 220227-59-8.[1][2][3][4][5] The presence of both fluoro and trifluoromethyl groups makes it a valuable intermediate in the synthesis of biologically active molecules.[1]

Physicochemical Properties

The physicochemical properties of a compound are critical in determining its behavior in various systems, including its environmental fate, potential hazards, and pharmacokinetic profile.[6] The properties of this compound are summarized below.

General and Computational Properties

The following table outlines the fundamental molecular and computationally derived properties of the compound.

| Property | Value | Source |

| Molecular Formula | C₉H₅F₄N | [1][2][3][5] |

| Molecular Weight | 203.14 g/mol | [1][3][7] |

| Exact Mass | 203.03581181 Da | [1][7] |

| Physical State | Solid at room temperature (predicted) | [1] |

| XLogP3 (logP) | 2.6 | [1][7] |

| Topological Polar Surface Area (TPSA) | 23.8 Ų | [1][7] |

| Hydrogen Bond Donors | 0 | [1] |

| Hydrogen Bond Acceptors | 5 | [1] |

Experimental and Predicted Physical Properties

This table presents key physical constants. It is important to note that some values are computational predictions due to a lack of extensive experimental data in publicly available literature.

| Property | Value | Notes | Source |

| Melting Point | Not experimentally reported | Structurally similar compounds melt in the 47-49°C range. | [1][8] |

| Boiling Point | 209.6 ± 35.0 °C | Predicted value at standard pressure. | [1] |

| Density | 1.324 ± 0.06 g/cm³ | Predicted value. The high density is typical for fluorinated compounds. | [1] |

| Solubility | Limited in polar solvents | Preferential solubility in non-polar organic solvents like chloroform and acetonitrile is expected due to its high lipophilicity. | [1] |

Experimental Protocols for Property Determination

The following are generalized methodologies for determining the key physicochemical properties of organic compounds like this compound.

Melting Point Determination

The melting point is the temperature at which a solid transitions into a liquid.[9]

-

Apparatus: A melting point apparatus, such as a Vernier Melt Station or a similar device, is used.[9]

-

Procedure:

-

A small, dry sample of the crystalline solid is packed into a capillary tube.

-

The tube is placed in the heating block of the apparatus.

-

The sample is heated at a controlled rate.

-

The temperature range from the appearance of the first liquid droplet to the complete liquefaction of the solid is recorded as the melting point range.[9]

-

Boiling Point Determination

The boiling point is the temperature at which a liquid's vapor pressure equals the surrounding atmospheric pressure.[9]

-

Apparatus: A simple distillation setup is commonly employed, consisting of a round-bottom flask, a heating mantle, a condenser, a thermometer, and a collection flask.[9]

-

Procedure:

-

The liquid sample is placed in the round-bottom flask.[9]

-

The apparatus is assembled, ensuring the thermometer bulb is positioned just below the side arm of the distillation head to accurately measure the vapor temperature.[9]

-

The liquid is heated to a boil.

-

The temperature is recorded when it stabilizes as the vapor continuously condenses and collects in the receiving flask. This stable temperature is the boiling point.[9]

-

Solubility Assessment

Solubility is the ability of a solute to dissolve in a solvent.[6]

-

Apparatus: Test tubes, vortex mixer, and analytical balance.

-

Procedure:

-

A small, accurately weighed amount of the compound is added to a test tube containing a known volume of the solvent (e.g., water, ethanol, dichloromethane).

-

The mixture is agitated vigorously using a vortex mixer at a constant temperature.

-

The mixture is observed for the dissolution of the solid. If it dissolves, more solute is added incrementally until saturation is reached.

-

Solubility can be quantified by filtering the saturated solution and determining the concentration of the dissolved solid in the filtrate.[10]

-

Octanol-Water Partition Coefficient (LogP) Determination

LogP is a measure of a compound's lipophilicity, defined as the ratio of its concentration in an octanol phase to its concentration in an aqueous phase.[6]

-

Apparatus: Separatory funnel, shaker, UV-Vis spectrophotometer or HPLC.

-

Procedure (Shake-Flask Method):

-

A known amount of the compound is dissolved in a mixture of 1-octanol and water.

-

The mixture is placed in a separatory funnel and shaken until equilibrium is reached.

-

The octanol and water layers are allowed to separate.

-

The concentration of the compound in each layer is measured using an appropriate analytical technique.

-

LogP is calculated as the logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.

-

Synthesis and Experimental Workflows

While the biological activity of this compound is still under detailed investigation, it serves as a key intermediate in the synthesis of more complex molecules for pharmaceuticals and agrochemicals.[1][11]

General Synthesis Pathway

The synthesis of arylacetonitriles often involves the reaction of a corresponding benzyl halide with a cyanide salt.[12][13][14] The diagram below illustrates a generalized workflow for this type of synthesis.

Caption: Generalized synthesis workflow for phenylacetonitrile derivatives.

Physicochemical Property Analysis Workflow

Determining the profile of a novel chemical entity involves a logical sequence of experimental and computational analyses.

Caption: Workflow for physicochemical characterization of a new compound.

Structure-Property Relationships

The molecular structure of this compound directly influences its macroscopic properties. The electron-withdrawing nature of the fluorine and trifluoromethyl groups significantly impacts the molecule's reactivity and interactions.

Caption: Relationship between molecular structure and key properties.

Potential Applications and Biological Context

Arylacetonitriles are a class of compounds investigated for a range of biological activities, including antibacterial, antifungal, and anticancer properties.[1] The inclusion of fluorine atoms in drug candidates often enhances lipophilicity and metabolic stability, which can improve pharmacokinetic profiles.[1] While detailed biological data for this compound is limited, its structural features make it a compound of interest for drug development, potentially interacting with various enzymes and receptors.[1]

Safety Information

Based on data for similar compounds, this compound is expected to cause skin and serious eye irritation, and may cause respiratory irritation.[7] Standard laboratory safety protocols, including the use of personal protective equipment such as gloves and safety glasses, should be strictly followed when handling this compound. All work should be conducted in a well-ventilated fume hood.

References

- 1. Buy this compound | 220227-59-8 [smolecule.com]

- 2. pschemicals.com [pschemicals.com]

- 3. scbt.com [scbt.com]

- 4. This compound | 220227-59-8 [sigmaaldrich.com]

- 5. This compound|220227-59-8--AN PharmaTech Co Ltd [anpharma.net]

- 6. Physicochemical Properties and Environmental Fate - A Framework to Guide Selection of Chemical Alternatives - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. This compound | C9H5F4N | CID 2737598 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. 4-(Trifluoromethyl)phenylacetonitrile 98 2338-75-2 [sigmaaldrich.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. amherst.edu [amherst.edu]

- 11. chemimpex.com [chemimpex.com]

- 12. 2-(TRIFLUOROMETHYL)PHENYLACETONITRILE synthesis - chemicalbook [chemicalbook.com]

- 13. CN101659630B - Method for preparing 2, 4, 5-trifluoro-phenylacetonitrile - Google Patents [patents.google.com]

- 14. Organic Syntheses Procedure [orgsyn.org]

2-Fluoro-5-(Trifluoromethyl)Phenylacetonitrile molecular structure

An In-depth Technical Guide to 2-Fluoro-5-(Trifluoromethyl)Phenylacetonitrile

This technical guide provides a comprehensive overview of the molecular structure, properties, synthesis, and potential applications of this compound, a key intermediate in the development of pharmaceuticals and advanced materials. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

Molecular Identity and Physicochemical Properties

This compound, with the CAS number 220227-59-8, is an aromatic nitrile.[1] Its structure is characterized by a phenyl ring substituted with a fluorine atom, a trifluoromethyl group, and an acetonitrile moiety.

Table 1: Chemical Identifiers for this compound

| Identifier | Value |

| IUPAC Name | 2-[2-fluoro-5-(trifluoromethyl)phenyl]acetonitrile[1][2] |

| CAS Number | 220227-59-8[1][2] |

| Molecular Formula | C₉H₅F₄N[1][2] |

| Molecular Weight | 203.14 g/mol [1][2] |

| InChI Key | UTHSCSXLGDJQGQ-UHFFFAOYSA-N[2] |

| Canonical SMILES | C1=CC(=C(C=C1C(F)(F)F)CC#N)F[2] |

| Synonyms | 2-Fluoro-5-trifluoromethylbenzyl cyanide, 2-(2-fluoro-5-(trifluoromethyl)phenyl)acetonitrile[3] |

The presence of the fluorine and trifluoromethyl groups significantly influences the molecule's physicochemical properties, such as its lipophilicity and metabolic stability, making it an attractive building block in drug discovery.[1]

Table 2: Physicochemical Properties of this compound

| Property | Value |

| Predicted LogP | 2.6[1][2] |

| Topological Polar Surface Area | 23.8 Ų[1][2] |

| Predicted Density | 1.324 ± 0.06 g/cm³[1] |

| Predicted Boiling Point | Not available |

| Physical State | Solid at room temperature (predicted)[1] |

Synthesis and Experimental Protocols

General Experimental Protocol (Adapted)

Reaction: The synthesis is generally achieved through a nucleophilic substitution reaction where the halide in 2-fluoro-5-(trifluoromethyl)benzyl halide is displaced by a cyanide anion.

Reagents and Equipment:

-

2-Fluoro-5-(trifluoromethyl)benzyl bromide (starting material)

-

Potassium cyanide or sodium cyanide

-

A suitable solvent system (e.g., ethanol/water mixture)

-

Standard reflux apparatus

-

Separatory funnel

-

Rotary evaporator

-

Distillation or recrystallization setup for purification

Procedure:

-

A solution of 2-fluoro-5-(trifluoromethyl)benzyl bromide is prepared in a suitable solvent such as aqueous ethanol.

-

Potassium cyanide is added to the solution.

-

The reaction mixture is heated to reflux and maintained at that temperature for several hours.

-

Upon completion, the reaction mixture is cooled and diluted with water.

-

The product is extracted with an organic solvent (e.g., diethyl ether).

-

The organic layer is dried over an anhydrous drying agent (e.g., potassium carbonate).[4]

-

The solvent is removed under reduced pressure.

-

The crude product is purified by distillation or recrystallization.

References

Spectral Analysis of 2-Fluoro-5-(Trifluoromethyl)Phenylacetonitrile: A Technical Guide

For Immediate Release

This technical guide provides a comprehensive overview of the spectral data for the chemical compound 2-Fluoro-5-(Trifluoromethyl)Phenylacetonitrile, a key intermediate in pharmaceutical and agrochemical research. This document is intended for researchers, scientists, and professionals in the field of drug development and materials science, offering a centralized resource for its structural characterization.

Compound Identification

This compound is a substituted aromatic nitrile. Its unique structural features, including a fluorine atom and a trifluoromethyl group, impart specific chemical and physical properties that are of interest in the synthesis of novel bioactive molecules.

| Identifier | Value |

| IUPAC Name | 2-[2-fluoro-5-(trifluoromethyl)phenyl]acetonitrile |

| CAS Number | 220227-59-8 |

| Molecular Formula | C₉H₅F₄N |

| Molecular Weight | 203.14 g/mol |

| Canonical SMILES | C1=CC(=C(C=C1C(F)(F)F)CC#N)F |

| InChI Key | UTHSCSXLGDJQGQ-UHFFFAOYSA-N |

Spectral Data Summary

While comprehensive, publicly available spectral data for this compound is limited, the following tables summarize the expected and observed spectral characteristics based on analysis of structurally similar compounds and general principles of spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a fundamental technique for elucidating the carbon-hydrogen framework of a molecule. For this compound, ¹H, ¹³C, and ¹⁹F NMR are particularly informative.

Table 1: Predicted ¹H NMR Spectral Data

| Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constants (Hz) |

| CH₂ | ~ 3.8 - 4.2 | Singlet | - |

| Aromatic H | ~ 7.3 - 7.8 | Multiplet | J(H,H), J(H,F) |

Table 2: Predicted ¹³C NMR Spectral Data

| Assignment | Predicted Chemical Shift (ppm) | Coupling |

| CH₂ | ~ 20 - 30 | - |

| CN | ~ 115 - 120 | - |

| Aromatic C | ~ 120 - 140 | C-F, C-C-F |

| CF₃ | ~ 120 - 125 | Quartet (¹J(C,F) ~270-280 Hz) |

| C-F | ~ 155 - 165 | Doublet (¹J(C,F) ~240-250 Hz) |

Table 3: Predicted ¹⁹F NMR Spectral Data

| Assignment | Predicted Chemical Shift (ppm) | Multiplicity |

| Ar-F | ~ -110 to -120 | Multiplet |

| CF₃ | ~ -60 to -65 | Singlet |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

Table 4: Characteristic IR Absorption Bands

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| C≡N (Nitrile) | Stretching | ~ 2240 - 2260 |

| C-F (Aromatic) | Stretching | ~ 1200 - 1300 |

| C-F (Trifluoromethyl) | Stretching | ~ 1100 - 1200 (multiple strong bands) |

| C=C (Aromatic) | Stretching | ~ 1450 - 1600 |

| C-H (Aromatic) | Stretching | ~ 3000 - 3100 |

| C-H (Aliphatic) | Stretching | ~ 2850 - 3000 |

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass and fragmentation pattern of a molecule.

Table 5: Expected Mass Spectrometry Data

| Ion | Description | Expected m/z |

| [M]⁺ | Molecular Ion | 203.04 |

| [M-HCN]⁺ | Loss of hydrogen cyanide | 176.04 |

| [M-CF₃]⁺ | Loss of trifluoromethyl group | 134.05 |

| [C₇H₄F]⁺ | Fragment of the aromatic ring | 109.03 |

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectral data, based on standard laboratory practices for similar compounds.

NMR Spectroscopy

A sample of this compound (5-10 mg) is dissolved in approximately 0.6 mL of a deuterated solvent, typically chloroform-d (CDCl₃), in a 5 mm NMR tube. The spectra are recorded on a 400 MHz or 500 MHz NMR spectrometer.

-

¹H NMR: Standard parameters are used. Chemical shifts are referenced to the residual solvent peak (CDCl₃ at 7.26 ppm).

-

¹³C NMR: Proton-decoupled spectra are acquired. Chemical shifts are referenced to the solvent peak (CDCl₃ at 77.16 ppm).

-

¹⁹F NMR: Spectra are typically acquired with proton decoupling. Chemical shifts are referenced to an external standard, such as CFCl₃ (0 ppm) or hexafluorobenzene (-164.9 ppm).

IR Spectroscopy

Infrared spectra are typically recorded using a Fourier Transform Infrared (FTIR) spectrometer. For a solid sample, the Attenuated Total Reflectance (ATR) technique is commonly employed. A small amount of the solid compound is placed directly on the ATR crystal, and the spectrum is recorded over a range of 4000-400 cm⁻¹.

Mass Spectrometry

Mass spectra are obtained using a mass spectrometer, often coupled with a gas chromatograph (GC-MS) for sample introduction and separation. For GC-MS analysis, a dilute solution of the compound in a volatile organic solvent (e.g., dichloromethane or ethyl acetate) is injected into the GC. Electron Ionization (EI) at 70 eV is a common method for generating ions.

Visualization of Methodologies

The following diagrams illustrate the general workflows for the spectral analysis of this compound.

Caption: General workflow for NMR spectral acquisition and processing.

Caption: Workflow for IR and MS spectral analysis.

Technical Guide: Solubility Profile of 2-Fluoro-5-(Trifluoromethyl)Phenylacetonitrile

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Fluoro-5-(trifluoromethyl)phenylacetonitrile is a fluorinated organic compound with the molecular formula C₉H₅F₄N. Its structure, featuring a phenylacetonitrile core substituted with both a fluorine atom and a trifluoromethyl group, imparts unique physicochemical properties that are of significant interest in medicinal chemistry and materials science. The trifluoromethyl group increases lipophilicity, while the nitrile group provides a site for polar interactions. Understanding the solubility of this compound in various organic solvents is critical for its application in synthesis, purification, formulation, and biological screening processes.

Quantitative Solubility Data

A comprehensive review of publicly available scientific literature, patents, and chemical databases did not yield specific quantitative solubility data (e.g., in g/100 mL or mol/L at specified temperatures) for this compound in common organic solvents.

Qualitative assessments suggest that due to its high lipophilicity, indicated by a calculated LogP of approximately 2.6, this compound is expected to exhibit preferential solubility in non-polar organic solvents.[1] Related fluorinated phenylacetonitrile compounds have been reported to have slight solubility in acetonitrile and chloroform.[1] For the isomeric compound 5-Fluoro-2-(trifluoromethyl)phenylacetonitrile, excellent solubility has been noted in polar aprotic solvents such as dimethyl sulfoxide (DMSO), acetonitrile, and dichloromethane.

Given the absence of precise quantitative data, this guide provides a detailed experimental protocol for researchers to determine the solubility of this compound in organic solvents of interest.

Experimental Protocol for Solubility Determination

The following is a generalized and robust protocol for determining the equilibrium solubility of a solid organic compound like this compound in an organic solvent. The isothermal shake-flask method is described, which is considered a reliable technique for solubility measurement.

Objective: To determine the saturation concentration of this compound in a selected organic solvent at a specific temperature.

Materials:

-

This compound (solid, high purity)

-

Selected organic solvent(s) (analytical grade or higher)

-

Vials with screw caps and PTFE septa

-

Volumetric flasks and pipettes

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Analytical balance

Equipment:

-

Temperature-controlled incubator shaker or water bath

-

Vortex mixer

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

-

Centrifuge (optional)

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of solid this compound to a series of vials. The excess solid is crucial to ensure that equilibrium with the saturated solution is achieved.

-

Dispense a known volume of the selected organic solvent into each vial.

-

Securely cap the vials.

-

-

Equilibration:

-

Place the vials in a temperature-controlled shaker or water bath set to the desired experimental temperature (e.g., 25 °C).

-

Agitate the vials at a constant speed for a predetermined period (e.g., 24 to 72 hours) to allow the system to reach solid-liquid equilibrium. The time required for equilibration should be determined empirically by taking measurements at different time points until the concentration of the solute in the solution remains constant.

-

-

Sample Preparation for Analysis:

-

After equilibration, allow the vials to stand undisturbed at the experimental temperature for a sufficient time (e.g., 2-4 hours) to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a pipette. To avoid disturbing the solid, the pipette tip should be kept well above the settled solid.

-

Filter the collected supernatant through a syringe filter into a clean vial to remove any suspended solid particles.

-

Dilute the filtered, saturated solution with a known volume of the solvent to bring the concentration within the linear range of the analytical method.

-

-

Analytical Quantification:

-

Using HPLC:

-

Develop an HPLC method to quantify the concentration of this compound. This involves selecting an appropriate column, mobile phase, and detector wavelength.

-

Prepare a series of calibration standards of known concentrations of the compound in the chosen solvent.

-

Inject the calibration standards to generate a calibration curve (peak area vs. concentration).

-

Inject the diluted sample solution and determine its concentration from the calibration curve.

-

Calculate the original concentration in the saturated solution by accounting for the dilution factor.

-

-

Using UV-Vis Spectroscopy:

-

Determine the wavelength of maximum absorbance (λ_max) for this compound in the solvent.

-

Prepare calibration standards and generate a calibration curve (absorbance vs. concentration) according to the Beer-Lambert law.

-

Measure the absorbance of the diluted sample and determine its concentration from the calibration curve.

-

Calculate the solubility, remembering to account for the dilution.

-

-

-

Data Reporting:

-

Express the solubility in appropriate units, such as grams per 100 mL of solvent ( g/100 mL), moles per liter (mol/L), or mole fraction, at the specified temperature.

-

The experiment should be performed in triplicate to ensure the reproducibility of the results.

-

Experimental Workflow Diagram

The following diagram illustrates the key steps in the experimental determination of solubility.

Caption: Experimental workflow for determining the solubility of a solid in an organic solvent.

References

2-Fluoro-5-(Trifluoromethyl)Phenylacetonitrile safety data sheet (SDS)

An In-depth Technical Guide to the Safety of 2-Fluoro-5-(Trifluoromethyl)Phenylacetonitrile

This document provides a comprehensive safety overview of this compound (CAS No: 220227-59-8), intended for researchers, scientists, and professionals in drug development. It consolidates critical safety data, handling protocols, and emergency procedures.

Chemical and Physical Properties

The fundamental physical and chemical properties of this compound are summarized below. These computed values provide insight into the compound's behavior under various conditions.

| Property | Value | Source |

| Molecular Formula | C₉H₅F₄N | [1][2] |

| Molecular Weight | 203.14 g/mol | [1][2] |

| CAS Number | 220227-59-8 | [1][2] |

| Physical State | Solid | [1] |

| Predicted Density | 1.324 ± 0.06 g/cm³ | [1] |

| Predicted Boiling Point | 209.6 ± 35.0 °C | [1] |

| XLogP3 (Lipophilicity) | 2.6 | [1][2] |

| Topological Polar Surface Area | 23.8 Ų | [1][2] |

Hazard Identification and Classification

According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is classified as an irritant. The specific hazard statements are detailed in the table below.

| GHS Classification | Hazard Statement | Code |

| Skin Corrosion/Irritation | Causes skin irritation | H315[1][2] |

| Serious Eye Damage/Eye Irritation | Causes serious eye irritation | H319[1][2] |

| Specific Target Organ Toxicity (Single Exposure) | May cause respiratory irritation | H335[1][2] |

Experimental Protocols & Procedures

While detailed toxicological experimental protocols are not available in standard safety data sheets, this guide outlines the standardized procedural protocols for safe handling, emergency first aid, and spill containment based on available safety documentation.

First Aid Measures

Immediate and appropriate first aid is critical in the event of exposure. The following procedures should be followed.[3][4][5][6]

Firefighting Measures

This compound is not considered a significant fire risk, but containers may burn.[7] In the event of a fire involving this chemical, the following protocol should be enacted.

-

Extinguishing Media: Use extinguishing media appropriate for the surrounding fire. Carbon dioxide, dry chemical powder, or foam are generally suitable.[4][8]

-

Special Hazards: Combustion may produce toxic fumes, including carbon monoxide (CO), carbon dioxide (CO₂), nitrogen oxides (NOx), hydrogen cyanide (HCN), and hydrogen fluoride (HF).[3][8]

-

Protective Equipment: Firefighters must wear full protective gear and a self-contained breathing apparatus (SCBA) with a full face-piece operated in pressure-demand or other positive pressure mode.[3][8]

Spill Containment and Cleanup

Accidental release should be handled promptly to prevent contamination and exposure.

-

Personal Precautions: Ensure adequate ventilation.[3] Avoid dust formation.[3] Wear appropriate personal protective equipment (PPE), including gloves, protective clothing, and eye/face protection.[7]

-

Environmental Precautions: Prevent the product from entering drains or waterways.[4]

-

Cleanup Method: For solid spills, sweep up and shovel the material into a suitable, labeled container for disposal.[3] Avoid generating dust.[7] After cleanup, decontaminate and launder all protective clothing and equipment before reuse.[4]

Safe Handling and Storage

Adherence to proper handling and storage protocols is essential for minimizing risk.

Hierarchy of Controls

The most effective way to manage risks associated with hazardous chemicals is to follow the hierarchy of controls.

Handling and Storage Recommendations

-

Handling: Avoid all personal contact, including inhalation.[4] Use only in a well-ventilated area or under a fume hood.[4][8] Do not get in eyes, on skin, or on clothing.[3] Wash hands thoroughly after handling.[4]

-

Storage: Keep containers tightly closed in a dry, cool, and well-ventilated place.[3][9] Store away from incompatible materials such as strong acids and oxidizing agents.[3][9]

Personal Protective Equipment (PPE)

-

Eye/Face Protection: Wear safety glasses with side-shields or goggles conforming to OSHA's 29 CFR 1910.133 or European Standard EN166.[3]

-

Skin Protection: Wear appropriate protective gloves and clothing to prevent skin exposure.[3]

-

Respiratory Protection: If exposure limits are exceeded or irritation is experienced, use a NIOSH/MSHA or European Standard EN 149 approved respirator.[3]

References

- 1. Buy this compound | 220227-59-8 [smolecule.com]

- 2. This compound | C9H5F4N | CID 2737598 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. fishersci.com [fishersci.com]

- 4. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 5. fishersci.com [fishersci.com]

- 6. combi-blocks.com [combi-blocks.com]

- 7. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 8. static.cymitquimica.com [static.cymitquimica.com]

- 9. 5-Fluoro-2-(Trifluoromethyl)Phenylacetonitrile Supplier & Manufacturer in China | High Purity CAS 78283-18-4 | Specifications, Safety, Price [nj-finechem.com]

Navigating the Synthesis and Safety of 2-Fluoro-5-(Trifluoromethyl)Phenylacetonitrile: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the handling, storage, and safety considerations for 2-Fluoro-5-(Trifluoromethyl)Phenylacetonitrile. Intended for laboratory personnel and professionals in drug development, this document synthesizes critical data on the compound's properties and outlines protocols for its safe use.

Chemical and Physical Properties

This compound is a fluorinated aromatic compound with the molecular formula C₉H₅F₄N. The presence of both a fluorine atom and a trifluoromethyl group on the phenyl ring significantly influences its reactivity and physical properties. A summary of its key chemical and physical data is presented in Table 1.

| Property | Value | Source |

| Molecular Formula | C₉H₅F₄N | --INVALID-LINK-- |

| Molecular Weight | 203.14 g/mol | --INVALID-LINK-- |

| CAS Number | 220227-59-8 | --INVALID-LINK-- |

| Appearance | White to off-white solid | Generic SDS |

| Boiling Point | Not available | |

| Melting Point | Not available | |

| Density | Not available | |

| Solubility | Soluble in common organic solvents | Generic SDS |

Hazard Identification and Safety Precautions

This compound is classified as hazardous. The primary routes of exposure are inhalation, skin contact, and eye contact. All handling of this chemical should be performed in a well-ventilated area, preferably within a chemical fume hood.

GHS Hazard Classification:

-

Skin Irritation: Category 2[1]

-

Eye Irritation: Category 2[1]

-

Specific Target Organ Toxicity (Single Exposure), Respiratory Tract Irritation: Category 3[1]

Precautionary Statements:

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[1]

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.[1]

-

P302+P352: IF ON SKIN: Wash with plenty of soap and water.[1]

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1]

A logical workflow for selecting the appropriate Personal Protective Equipment (PPE) is crucial for minimizing exposure risk.

Handling and Storage Protocols

Proper handling and storage are paramount to ensure the stability of the compound and the safety of laboratory personnel.

Handling:

-

Always handle this compound within a certified chemical fume hood to minimize inhalation exposure.

-

Avoid contact with skin and eyes. In case of contact, rinse immediately and thoroughly with water.

-

Prevent dust formation.

-

Use non-sparking tools and ensure equipment is properly grounded, as dust can form explosive mixtures with air.

-

Wash hands thoroughly after handling.

Storage:

-

Store in a tightly sealed container in a cool, dry, and well-ventilated area.

-

Keep away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.

-

The storage area should be clearly labeled with the appropriate hazard warnings.

The following diagram illustrates a logical workflow for the proper storage of this compound.

Experimental Protocols: A Representative Synthesis

Objective: To synthesize a fluorinated phenylacetonitrile derivative via a nucleophilic substitution reaction.

Materials:

-

2-Fluoro-5-(trifluoromethyl)benzyl bromide

-

Sodium cyanide (NaCN)

-

Ethanol

-

Water

-

Diethyl ether

-

Anhydrous magnesium sulfate

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-fluoro-5-(trifluoromethyl)benzyl bromide in ethanol.

-

In a separate flask, prepare a solution of sodium cyanide in water.

-

Slowly add the aqueous sodium cyanide solution to the ethanolic solution of the benzyl bromide with vigorous stirring.

-

Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction progress by a suitable analytical technique (e.g., TLC or GC).

-

After the reaction is complete, cool the mixture to room temperature.

-

Remove the ethanol under reduced pressure.

-

Partition the remaining aqueous residue between diethyl ether and water.

-

Separate the organic layer and extract the aqueous layer with two additional portions of diethyl ether.

-

Combine the organic extracts and wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude product by a suitable method, such as column chromatography or distillation under reduced pressure, to obtain the pure this compound.

Emergency Procedures

In the event of an accidental release or exposure, prompt and appropriate action is critical.

Spill Response:

-

Evacuate: Immediately evacuate the affected area and alert nearby personnel.

-

Ventilate: If it is safe to do so, increase ventilation in the area.

-

Contain: For small spills, contain the material with an inert absorbent (e.g., vermiculite, sand). Avoid using combustible materials.

-

Neutralize: For spills of cyanide compounds, decontamination of surfaces can be achieved by wiping with a freshly prepared 10% bleach solution followed by a pH 10 buffer solution.[2]

-

Collect: Carefully collect the absorbed material and any contaminated debris into a sealed, labeled container for hazardous waste disposal.

-

Decontaminate: Clean the spill area thoroughly.

For large spills, evacuate the area and contact the institution's emergency response team immediately.

The following diagram outlines a general workflow for responding to a chemical spill.

First Aid:

-

Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention. Do not perform mouth-to-mouth resuscitation.

-

Skin Contact: Immediately flush the skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention.

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.

-

Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.

Disposal Considerations

All waste containing this compound must be handled as hazardous waste.

-

Collect waste in a designated, properly labeled, and sealed container.

-

Store waste containers in a secure, well-ventilated area, away from incompatible materials.

-

Dispose of the hazardous waste through a licensed waste disposal company, in accordance with all local, state, and federal regulations. Do not dispose of down the drain.[3]

This guide is intended to provide essential information for the safe handling and storage of this compound. It is not a substitute for a thorough risk assessment and adherence to all applicable safety regulations and institutional protocols. Always consult the Safety Data Sheet (SDS) before working with any chemical.

References

Navigating Lipophilicity: A Technical Guide to the LogP of 2-Fluoro-5-(Trifluoromethyl)Phenylacetonitrile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the lipophilicity of 2-Fluoro-5-(Trifluoromethyl)Phenylacetonitrile, a crucial parameter in medicinal chemistry and drug development. Lipophilicity, a key determinant of a compound's pharmacokinetic and pharmacodynamic properties, is quantitatively expressed by the logarithm of the partition coefficient (LogP). This document delves into the theoretical and practical aspects of determining the LogP of this specific fluorinated organic compound, offering insights into its predicted lipophilic character and the methodologies for its empirical measurement.

Quantitative Data Summary

While no experimentally determined LogP value for this compound is currently available in public literature, computational models provide a valuable estimation of its lipophilicity. The calculated LogP value suggests a moderate to high degree of lipophilicity for this compound.[1][2] The trifluoromethyl group is a significant contributor to this characteristic, despite the presence of the polar nitrile group.[1]

| Compound | CAS Number | Molecular Formula | Method of Determination | LogP Value | Reference |

| This compound | 220227-59-8 | C₉H₅F₄N | Computational (XLogP3) | 2.6 | [1][2] |

Table 1: Quantitative LogP Data for this compound

The Role of Lipophilicity in Drug Development

The lipophilicity of a drug candidate, as indicated by its LogP value, is a critical factor influencing its absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile. A well-balanced lipophilicity is often essential for a compound to effectively traverse biological membranes and reach its target site.

Experimental Protocols for LogP Determination

The octanol-water partition coefficient (LogP) is determined through various experimental methods. The "shake-flask" method is considered the gold standard, while chromatographic techniques like High-Performance Liquid Chromatography (HPLC) offer a high-throughput alternative.

Shake-Flask Method (OECD Guideline 107)

This traditional method directly measures the partitioning of a substance between n-octanol and water.[3][4][5][6][7]

Methodology:

-

Preparation of Solvents: High-purity n-octanol and water are mutually saturated by shaking them together for 24 hours at the experimental temperature, followed by a separation period.[4][5]

-

Test Substance Preparation: A stock solution of this compound is prepared in n-octanol.[6]

-

Partitioning: A precisely measured volume of the stock solution is added to a mixture of the pre-saturated n-octanol and water in a centrifuge tube. The total volume should nearly fill the vessel to minimize volatilization.[4][6] Typically, three different volume ratios of n-octanol to water are tested (e.g., 1:1, 1:2, 2:1).[4]

-

Equilibration: The mixture is agitated to establish partition equilibrium. A common method is to rotate the tube 180 degrees about its transverse axis for approximately 100 rotations in 5 minutes.[6][7]

-

Phase Separation: The two phases are separated by centrifugation.[6]

-

Concentration Analysis: The concentration of the analyte in both the n-octanol and aqueous phases is determined using a suitable analytical technique, such as HPLC or gas chromatography.[5]

-

LogP Calculation: The partition coefficient (P) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. The LogP is the base-10 logarithm of this value.

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) Method (OECD Guideline 117)

This indirect method correlates the retention time of a compound on a nonpolar stationary phase with its LogP value.[8][9][10][11][12]

Methodology:

-

Column and Mobile Phase: A reversed-phase column (e.g., C18) is used with a mobile phase typically consisting of a mixture of water and an organic solvent like methanol or acetonitrile.[10]

-

Calibration: A series of standard compounds with known LogP values are injected into the HPLC system. The retention times (t_R) and dead times (t_0) are measured to calculate the retention factor (k) for each standard. A calibration curve is generated by plotting the logarithm of the retention factor (log k) against the known LogP values.[9][10]

-

Sample Analysis: this compound is dissolved in the mobile phase and injected into the HPLC system. Its retention time is measured, and the log k value is calculated.

-

LogP Determination: The LogP of the test compound is determined by interpolating its log k value on the calibration curve.[9]

Computational Approaches to LogP Prediction

In the absence of experimental data, computational models offer a rapid and cost-effective means of estimating LogP. These methods are broadly categorized as fragment-based, atom-based, or property-based.

-

Fragment-based methods: These approaches, such as the one developed by Molinspiration, calculate LogP by summing the contributions of individual molecular fragments.[13]

-

Atom-based methods: Programs like those from CompuDrug's PrologP utilize atomic contributions to predict LogP.[14]

-

Property-based (QSAR) models: Quantitative Structure-Activity Relationship (QSAR) models use various molecular descriptors to correlate a compound's structure with its LogP.[15][16][17][18][19] Several software packages, including ALOGPS and ACD/Labs LogP, employ these principles.[20][21] The XLogP3 algorithm, used for the value cited in this guide, is another example of a widely used predictive tool.[1][2]

It is important to note that the accuracy of these predictions can vary depending on the algorithm and the chemical space for which it was trained.[22][23]

Conclusion

The calculated LogP of 2.6 for this compound indicates a moderately lipophilic character, a feature that is often desirable in drug candidates. While experimental determination remains the definitive measure of lipophilicity, computational predictions provide a strong foundation for guiding initial research and development efforts. The detailed experimental protocols provided in this guide offer a clear pathway for the empirical validation of this crucial physicochemical property. A thorough understanding and consideration of a compound's LogP are indispensable for the successful design and development of new therapeutic agents.

References

- 1. Buy this compound | 220227-59-8 [smolecule.com]

- 2. This compound | C9H5F4N | CID 2737598 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. thaiscience.info [thaiscience.info]

- 4. scribd.com [scribd.com]

- 5. eCFR :: 40 CFR 799.6755 -- TSCA partition coefficient (n-octanol/water), shake flask method. [ecfr.gov]

- 6. downloads.regulations.gov [downloads.regulations.gov]

- 7. Octanol–Water Partition Coefficient Measurement by a Simple 1H NMR Method - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. ecetoc.org [ecetoc.org]

- 10. Determination of reversed-phase high performance liquid chromatography based octanol-water partition coefficients for neutral and ionizable compounds: Methodology evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. US20020009388A1 - Determination of log P coefficients via a RP-HPLC column - Google Patents [patents.google.com]

- 12. mdpi.com [mdpi.com]

- 13. logP - octanol-water partition coefficient calculation [molinspiration.com]

- 14. PrologP | www.compudrug.com [compudrug.com]

- 15. Evaluation of QSAR models for predicting the partition coefficient (log P) of chemicals under the REACH regulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. pubs.acs.org [pubs.acs.org]

- 17. researchgate.net [researchgate.net]

- 18. cc.ut.ee [cc.ut.ee]

- 19. e3s-conferences.org [e3s-conferences.org]

- 20. acdlabs.com [acdlabs.com]

- 21. On-line Lipophilicity/Aqueous Solubility Calculation Software [vcclab.org]

- 22. Software simplifies LogP calculation | Laboratory Talk [laboratorytalk.com]

- 23. Prediction of n-octanol/water partition coefficients and acidity constants (pKa) in the SAMPL7 blind challenge with the IEFPCM-MST model - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Thermal Stability of 2-Fluoro-5-(Trifluoromethyl)Phenylacetonitrile

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive overview of the thermal stability of 2-Fluoro-5-(Trifluoromethyl)Phenylacetonitrile. Due to the absence of specific experimental thermal decomposition data for this compound in publicly available literature, this document focuses on the established methodologies for assessing thermal stability, predicted properties, and the expected thermal behavior based on the analysis of its functional groups and related chemical structures. This guide is intended to equip researchers, scientists, and drug development professionals with the necessary information to handle and evaluate the thermal characteristics of this and similar compounds safely and effectively.

Introduction

This compound is a fluorinated aromatic compound with potential applications in medicinal chemistry and materials science. The presence of both a fluorine atom and a trifluoromethyl group on the phenylacetonitrile backbone can significantly influence the molecule's chemical and physical properties, including its thermal stability. A thorough understanding of a compound's thermal stability is critical for safe handling, storage, and processing, particularly in the context of drug development where manufacturing processes can involve elevated temperatures.

This guide outlines the standard analytical techniques, namely Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), used to evaluate the thermal stability of chemical compounds. While specific experimental data for this compound is not available, this document provides detailed, generalized protocols for these methods.

Physicochemical and Predicted Properties

Table 1: General Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₉H₅F₄N | PubChem[1] |

| Molecular Weight | 203.14 g/mol | PubChem[1] |

| Appearance | White Solid (predicted) | Smolecule[2] |

| Boiling Point (Predicted) | 209.6 ± 35.0 °C | Smolecule[2] |

| Density (Predicted) | 1.324 ± 0.06 g/cm³ | Smolecule[2] |

Table 2: Hazardous Thermal Decomposition Products

In the event of thermal decomposition, the following hazardous substances may be released. This information is based on the functional groups present in the molecule and safety data sheets for analogous compounds.

| Decomposition Product | Chemical Formula | Notes |

| Carbon Monoxide | CO | Incomplete combustion. |

| Carbon Dioxide | CO₂ | Complete combustion. |

| Nitrogen Oxides | NOx | From the nitrile group. |

| Hydrogen Fluoride | HF | From the fluorine and trifluoromethyl groups. |

| Hydrogen Cyanide | HCN | From the nitrile group. |

Experimental Protocols for Thermal Stability Assessment

The thermal stability of a compound is experimentally determined using thermoanalytical techniques. The two primary methods for this purpose are Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC). The following are detailed, generalized protocols for these experiments.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. It is used to determine the decomposition temperature and to quantify mass loss due to volatilization or decomposition.

Objective: To determine the onset temperature of decomposition and the mass loss profile of this compound.

Instrumentation: A thermogravimetric analyzer equipped with a high-precision balance and a furnace capable of controlled heating rates.

Methodology:

-

Sample Preparation: A small amount of the sample (typically 5-10 mg) is accurately weighed and placed into an inert TGA pan (e.g., alumina or platinum).

-

Instrument Setup: The TGA instrument is purged with an inert gas (e.g., nitrogen or argon) at a constant flow rate (e.g., 20-50 mL/min) to prevent oxidative decomposition.

-

Temperature Program: The sample is heated from ambient temperature to a final temperature (e.g., 600 °C) at a constant heating rate (e.g., 10 °C/min).

-

Data Acquisition: The mass of the sample is continuously monitored and recorded as a function of temperature.

-

Data Analysis: The resulting TGA curve (mass vs. temperature) is analyzed to determine the onset temperature of decomposition (the temperature at which significant mass loss begins) and the percentage of mass lost at different temperature ranges. The derivative of the TGA curve (DTG) can be used to identify the temperatures of maximum decomposition rates.

Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to identify thermal events such as melting, crystallization, and decomposition, and to quantify the enthalpy changes associated with these transitions.

Objective: To determine the melting point, heat of fusion, and the onset temperature and enthalpy of decomposition of this compound.

Instrumentation: A differential scanning calorimeter.

Methodology:

-

Sample Preparation: A small amount of the sample (typically 2-5 mg) is accurately weighed and hermetically sealed in an aluminum or copper pan. An empty, sealed pan is used as a reference.

-

Instrument Setup: The DSC cell is purged with an inert gas (e.g., nitrogen) at a constant flow rate.

-

Temperature Program: The sample and reference are heated from a sub-ambient temperature to a final temperature (e.g., 400 °C) at a constant heating rate (e.g., 10 °C/min).

-

Data Acquisition: The differential heat flow between the sample and the reference is recorded as a function of temperature.

-

Data Analysis: The resulting DSC thermogram is analyzed to identify endothermic peaks (e.g., melting) and exothermic peaks (e.g., decomposition). The onset temperature, peak temperature, and enthalpy (area under the peak) of each thermal event are determined.

Visualizing the Thermal Stability Assessment Workflow

The process of evaluating the thermal stability of a chemical compound involves a logical sequence of steps, from initial assessment to detailed analysis and safety considerations. The following diagram illustrates this general workflow.

Caption: Workflow for Thermal Stability Assessment.

Discussion

The thermal stability of organic molecules is intrinsically linked to their chemical structure. The presence of strong chemical bonds, such as the C-F bond, generally imparts high thermal stability. The trifluoromethyl group is known to be robust and can enhance the metabolic and thermal stability of a molecule. However, the nitrile group can be susceptible to thermal decomposition, potentially leading to the release of hydrogen cyanide.

The aromatic ring itself is thermally stable, but the combination of fluoro, trifluoromethyl, and cyano substituents creates a complex electronic environment that can influence the decomposition pathways. It is plausible that the initial decomposition step could involve the nitrile group or the cleavage of the trifluoromethyl group under harsh thermal conditions.

For a comprehensive understanding, it is highly recommended that experimental TGA and DSC analyses be performed on this compound. The data from such studies would provide critical parameters for defining safe operating limits for any process involving this compound.

Conclusion

While specific experimental data on the thermal stability of this compound is currently lacking in the public domain, a robust framework for its evaluation exists. By employing standard thermoanalytical techniques such as TGA and DSC, researchers can obtain the necessary data to ensure the safe handling, storage, and use of this compound. The information on predicted properties and expected decomposition products provided in this guide serves as a valuable starting point for such investigations. The general high stability of fluorinated aromatic compounds suggests that this compound is likely to be thermally stable under normal conditions, but this should be confirmed experimentally for any application involving elevated temperatures.

References

The Synthetic Keystone: A Technical Guide to the Applications of 2-Fluoro-5-(Trluoromethyl)Phenylacetonitrile in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Fluoro-5-(trifluoromethyl)phenylacetonitrile is a fluorinated aromatic compound that has emerged as a significant building block in medicinal chemistry. Its unique substitution pattern, featuring both a fluorine atom and a trifluoromethyl group, imparts desirable physicochemical properties to target molecules, including enhanced metabolic stability, increased lipophilicity, and improved binding affinity to biological targets. This technical guide explores the potential applications of this versatile intermediate, focusing on its role in the synthesis of novel therapeutic agents, particularly in the realm of kinase inhibitors for oncology. We will delve into its chemical reactivity, provide illustrative synthetic protocols, and discuss the pharmacological evaluation of its derivatives.

Physicochemical Properties

The utility of this compound as a synthetic intermediate is rooted in its distinct chemical and physical properties. These properties are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₉H₅F₄N | [1] |

| Molecular Weight | 203.14 g/mol | [1] |

| CAS Number | 220227-59-8 | [1] |

| Appearance | Off-white to light yellow crystalline powder | |

| Solubility | Soluble in most organic solvents (e.g., DCM, THF, Ethyl Acetate) | |

| Calculated LogP | 2.6 | [1] |

The presence of the trifluoromethyl group, a strong electron-withdrawing group, and the electronegative fluorine atom significantly influences the electronic nature of the phenyl ring, making it a versatile scaffold for various chemical transformations.[1]

Synthetic Applications: A Gateway to Bioactive Molecules

This compound serves as a crucial starting material for the synthesis of a wide array of heterocyclic compounds with potential therapeutic applications. Its nitrile group can be readily transformed into various functional groups, while the fluorinated phenyl ring can be incorporated into the core structure of drug candidates.

Synthesis of Pyrazolo[1,5-a]pyrimidine Kinase Inhibitors

One of the most promising applications of this compound is in the synthesis of kinase inhibitors. The pyrazolo[1,5-a]pyrimidine scaffold is a well-established core for inhibitors of various protein kinases, which are key regulators of cellular processes and are often dysregulated in diseases like cancer.

The following represents a plausible synthetic pathway for the preparation of a hypothetical kinase inhibitor, Compound X , derived from this compound.

Experimental Protocols

Detailed methodologies are crucial for the successful synthesis and evaluation of novel compounds. Below are representative protocols for the key transformations in the synthesis of Compound X .

Synthesis of the Aminopyrazole Intermediate

-

Step 1: Formation of the Enaminonitrile Intermediate. To a solution of this compound (1.0 eq) in anhydrous toluene is added N,N-dimethylformamide dimethyl acetal (1.2 eq). The reaction mixture is heated to reflux for 4-6 hours, monitoring by TLC. Upon completion, the solvent is removed under reduced pressure to yield the crude enaminonitrile intermediate, which is used in the next step without further purification.

-

Step 2: Cyclization to the Aminopyrazole. The crude enaminonitrile intermediate is dissolved in ethanol, and hydrazine hydrate (1.5 eq) is added dropwise at room temperature. The mixture is then heated to reflux for 8-12 hours. After cooling to room temperature, the resulting precipitate is collected by filtration, washed with cold ethanol, and dried under vacuum to afford the desired aminopyrazole intermediate.

Synthesis of the Pyrazolo[1,5-a]pyrimidine Core

-

Step 3: Condensation Reaction. A mixture of the aminopyrazole intermediate (1.0 eq) and a suitable 1,3-dicarbonyl compound (e.g., acetylacetone, 1.1 eq) in acetic acid is heated to reflux for 6-8 hours. The reaction progress is monitored by LC-MS. After completion, the reaction mixture is cooled and poured into ice-water. The resulting solid is collected by filtration, washed with water, and recrystallized from a suitable solvent system (e.g., ethanol/water) to yield the pyrazolo[1,5-a]pyrimidine core.

Kinase Inhibition Assay

The inhibitory activity of the synthesized compounds against a specific kinase (e.g., a receptor tyrosine kinase) can be assessed using a variety of in vitro assays. A common method is the LanthaScreen™ Eu Kinase Binding Assay.

-

Assay Principle: This assay is based on the binding of a fluorescently labeled ATP-competitive kinase inhibitor (tracer) to the kinase of interest. A terbium-labeled anti-tag antibody is used to detect the kinase. When the tracer is bound to the kinase, FRET occurs between the terbium-labeled antibody and the fluorescent tracer. Test compounds that are kinase inhibitors will compete with the tracer for binding to the kinase, resulting in a decrease in the FRET signal.

-

Procedure:

-

Prepare a serial dilution of the test compound (Compound X ).

-

In a 384-well plate, add the kinase, the terbium-labeled antibody, and the test compound.

-

Incubate for a specified time at room temperature.

-

Add the fluorescent tracer.

-

Incubate for another specified time at room temperature.

-

Read the plate on a fluorescence plate reader capable of measuring time-resolved FRET.

-

Calculate the IC₅₀ value by plotting the percent inhibition against the compound concentration.

-

Potential Signaling Pathway and Mechanism of Action

Derivatives of this compound, such as the hypothetical Compound X , are often designed to target specific signaling pathways implicated in disease. For instance, as a kinase inhibitor, Compound X could potentially inhibit a receptor tyrosine kinase (RTK) that is aberrantly activated in a particular cancer.

In this hypothetical pathway, the binding of a growth factor to its corresponding RTK leads to receptor dimerization and autophosphorylation, initiating a downstream signaling cascade that ultimately promotes cell proliferation and survival. Compound X would act by binding to the ATP-binding pocket of the RTK, thereby preventing its autophosphorylation and blocking the downstream signaling.

Quantitative Data

While specific quantitative data for derivatives of this compound is not publicly available, the following table illustrates the type of data that would be generated during the pharmacological evaluation of a compound series.

| Compound | Target Kinase IC₅₀ (nM) | Off-Target Kinase 1 IC₅₀ (nM) | Off-Target Kinase 2 IC₅₀ (nM) | Cell Proliferation GI₅₀ (µM) |

| Compound X | 5 | >1000 | 500 | 0.1 |

| Analog 1 | 25 | >1000 | 800 | 0.5 |

| Analog 2 | 150 | >1000 | >1000 | 2.3 |

Conclusion

This compound is a highly valuable and versatile building block for the synthesis of novel, biologically active molecules. Its unique electronic properties and synthetic accessibility make it an attractive starting material for drug discovery programs, particularly in the development of kinase inhibitors for oncology and other therapeutic areas. The methodologies and conceptual frameworks presented in this guide provide a solid foundation for researchers and scientists to explore the full potential of this important chemical intermediate. Further research and development efforts are warranted to fully elucidate the therapeutic promise of compounds derived from this promising scaffold.

References

An Analysis of 2-Fluoro-5-(Trifluoromethyl)Phenylacetonitrile: Current Research and Future Directions

For Immediate Release

Shanghai, China – December 28, 2025 – An extensive review of available scientific literature reveals that 2-Fluoro-5-(Trifluoromethyl)Phenylacetonitrile is a compound of interest primarily as a chemical intermediate in the synthesis of pharmaceuticals and agrochemicals.[1][2] Despite its availability for research purposes, detailed studies on its specific biological activities, mechanisms of action, and quantitative pharmacological data are not publicly available at this time. This whitepaper serves as a technical guide to the known properties of this compound and outlines potential avenues for future research.

Chemical and Physical Properties

This compound, with the chemical formula C₉H₅F₄N, is a fluorinated organic compound.[1] The presence of both a fluorine atom and a trifluoromethyl group on the phenyl ring significantly influences its electronic properties, lipophilicity, and metabolic stability, making it a candidate for drug development.[1] The trifluoromethyl group is a strong electron-withdrawing group, which can impact the reactivity of the molecule.[1]

A summary of its key chemical and physical properties is presented in Table 1.

| Property | Value | Source |

| CAS Number | 220227-59-8 | [3][4] |

| Molecular Formula | C₉H₅F₄N | [3][4] |

| Molecular Weight | 203.14 g/mol | [2][5] |

| Predicted LogP | 2.6 | [5] |

| Topological Polar Surface Area | 23.8 Ų | [1] |

Table 1: Physicochemical Properties of this compound

Synthesis

The synthesis of this compound typically involves multi-step chemical reactions. A general workflow for its synthesis is outlined below. This process starts with a fluorinated aromatic compound, followed by the introduction of the acetonitrile group and trifluoromethylation.[1]

References

Methodological & Application

Application Notes and Protocols for the Synthesis of 2-Fluoro-5-(Trifluoromethyl)Phenylacetonitrile

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the multi-step synthesis of 2-Fluoro-5-(Trifluoromethyl)Phenylacetonitrile, a valuable intermediate in pharmaceutical and agrochemical research. The synthesis commences with the fluorinated precursor, 2-Fluoro-5-(trifluoromethyl)benzaldehyde, and proceeds through a three-step sequence involving reduction, bromination, and cyanation. Each step is detailed with specific methodologies, reagent quantities, and reaction conditions. Quantitative data, including reaction times, temperatures, and expected yields, are summarized in tables for clarity and reproducibility. Additionally, visual diagrams generated using Graphviz are provided to illustrate the overall synthetic pathway and the experimental workflow for each key transformation.

Overall Synthesis Pathway

The synthesis of this compound (3) from 2-Fluoro-5-(trifluoromethyl)benzaldehyde (0) is accomplished via a three-step pathway. The initial step involves the reduction of the benzaldehyde to the corresponding benzyl alcohol (1). Subsequently, the benzyl alcohol is converted to the more reactive benzyl bromide (2). The final step is a nucleophilic substitution of the bromide with a cyanide source to yield the target phenylacetonitrile.

Caption: Overall three-step synthesis pathway.

Experimental Protocols and Data

This section provides detailed protocols for each synthetic step. The quantitative data are based on established methods for analogous substrates and represent expected outcomes.

Step 1: Reduction of 2-Fluoro-5-(trifluoromethyl)benzaldehyde

Principle: The aldehyde is selectively reduced to a primary alcohol using sodium borohydride. The use of wet silica gel as a medium provides a mild and efficient solid-state reaction environment, leading to high yields and simple work-up.[1]

Quantitative Data Summary

| Parameter | Value |

| Starting Material | 2-Fluoro-5-(trifluoromethyl)benzaldehyde |

| Reagents | Sodium Borohydride (NaBH₄), Wet SiO₂ |

| Solvent | Dichloromethane (for work-up) |

| Temperature | Room Temperature |

| Reaction Time | ~30 minutes |

| Expected Yield | 90-95%[1] |

Detailed Experimental Protocol

-

Preparation: In a round-bottom flask, add 2-Fluoro-5-(trifluoromethyl)benzaldehyde (1.0 eq).

-

Reagent Addition: Add wet silica gel (30% w/w water) followed by sodium borohydride (0.5 eq).

-

Reaction: Stir the solid mixture vigorously at room temperature. The reaction is typically complete within 30 minutes. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, quench the reaction by the slow addition of water. Extract the product with dichloromethane (3 x 20 mL).

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield 2-Fluoro-5-(trifluoromethyl)benzyl alcohol as a crude product, which can be used in the next step without further purification.

Experimental Workflow: Reduction

Caption: Workflow for the reduction of the aldehyde.

Step 2: Bromination of 2-Fluoro-5-(trifluoromethyl)benzyl alcohol

Principle: The primary alcohol is converted to the corresponding benzyl bromide using phosphorus tribromide (PBr₃). This is a standard method for converting primary and secondary alcohols to alkyl bromides. The reaction proceeds via the formation of a phosphite ester intermediate, which is then displaced by bromide.

Quantitative Data Summary

| Parameter | Value |

| Starting Material | 2-Fluoro-5-(trifluoromethyl)benzyl alcohol |

| Reagents | Phosphorus Tribromide (PBr₃) |

| Solvent | Toluene (anhydrous) |

| Temperature | 0°C to Room Temperature |

| Reaction Time | 2-3 hours |

| Expected Yield | >90% |

Detailed Experimental Protocol

-

Preparation: To a solution of 2-Fluoro-5-(trifluoromethyl)benzyl alcohol (1.0 eq) in anhydrous toluene in a flask under an inert atmosphere (e.g., nitrogen), cool the mixture to 0°C in an ice bath.

-

Reagent Addition: Slowly add phosphorus tribromide (0.4 eq, a slight excess per hydroxyl group) dropwise to the stirred solution, maintaining the temperature at 0°C.

-

Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2 hours. Monitor the reaction by TLC.

-

Work-up: Carefully quench the reaction by pouring it into ice-water. Separate the organic layer. Wash the organic layer with a saturated sodium bicarbonate (NaHCO₃) solution, followed by brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure to yield 2-Fluoro-5-(trifluoromethyl)benzyl bromide.[2] This product is often used in the next step without further purification.

Experimental Workflow: Bromination

Caption: Workflow for the bromination of the alcohol.

Step 3: Cyanation of 2-Fluoro-5-(trifluoromethyl)benzyl bromide